2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrF4O It is a benzaldehyde derivative, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and fluorination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and fluorine sources .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-4-fluoro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl enhances its reactivity and binding affinity to these targets. This compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H3BrF4O |
---|---|
Molecular Weight |
271.01 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3BrF4O/c9-7-2-4(10)1-6(5(7)3-14)8(11,12)13/h1-3H |
InChI Key |
ITVQMOGVBNZOCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.